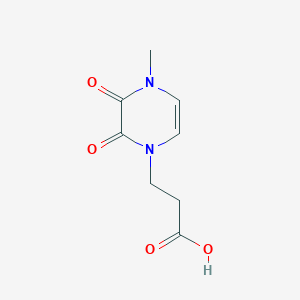![molecular formula C16H21N3O2 B6497852 3-[(2,5-dimethylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1481313-96-5](/img/structure/B6497852.png)
3-[(2,5-dimethylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known as 3-(2,5-dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro[4.5]decane-2,4-dione , is a chemical compound with the molecular formula C18H23NO4 . It is a member of the hydantoins, or imidazolidine-2,4-diones, a class of compounds with various applications across chemical and pharmaceutical industries .
Synthesis Analysis
A simple, fast, and cost-effective three-step synthesis of a similar compound, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, has been developed . The reactions proceed readily, with high yields and no further purification . This method offers a facile pathway to the synthesis of N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones (hydantoins), which constitute a privileged class of heterocyclic scaffolds with pharmacological interest .Molecular Structure Analysis
The molecular structure of this compound includes two defined stereocentres . More detailed structural analysis would require additional information such as NMR or X-ray crystallography data.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its density, melting point, and boiling point, are not specified in the sources retrieved . Further analysis would require additional experimental data.Aplicaciones Científicas De Investigación
3-[(2,5-dimethylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has a wide range of applications in scientific research. It has been studied for its potential use in drug development, cancer research, and biochemistry. In drug development, this compound can be used to study the interactions between drugs and their targets, as well as to identify potential new drug targets. In cancer research, this compound has been used to study the effects of certain cancer treatments on cancer cells, as well as to identify new potential cancer treatments. In biochemistry, this compound has been used to study the structure and function of proteins, as well as to identify new enzymes and pathways.
Mecanismo De Acción
The mechanism of action of 3-[(2,5-dimethylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is not fully understood. However, it is believed to interact with certain proteins and enzymes in the body, resulting in changes in the biochemical and physiological processes of the body. For example, this compound has been shown to interact with certain enzymes involved in the metabolism of drugs, resulting in changes in the rate of drug metabolism. It has also been shown to interact with certain proteins involved in the regulation of cell growth and death, resulting in changes in the growth and death of cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, resulting in changes in the rate of drug metabolism. It has also been shown to interact with certain proteins involved in the regulation of cell growth and death, resulting in changes in the growth and death of cells. In addition, this compound has been shown to interact with certain proteins involved in the regulation of inflammation, resulting in changes in the inflammatory response of the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-[(2,5-dimethylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione in laboratory experiments has several advantages. First, it is relatively easy to synthesize, making it an ideal compound for use in experiments. Second, it has a wide range of applications in scientific research, making it a versatile compound for use in a variety of experiments. Finally, it has been shown to interact with certain proteins and enzymes in the body, making it an ideal compound for use in experiments studying the biochemical and physiological effects of certain compounds.
However, there are also some limitations to the use of this compound in laboratory experiments. First, it is a synthetic compound, which may limit its use in certain experiments. Second, it has not been extensively studied, so its exact mechanism of action is not fully understood. Finally, it has not been extensively tested in humans, so its safety and efficacy in humans is not known.
Direcciones Futuras
Given the wide range of applications of 3-[(2,5-dimethylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione in scientific research, there are a number of potential future directions for research. First, further research could be conducted to better understand the mechanism of action of this compound and its effects on biochemical and physiological processes. Second, further research could be conducted to determine the safety and efficacy of this compound in humans. Third, further research could be conducted to identify new potential applications of this compound in drug development, cancer research, and biochemistry. Finally, further research could be conducted to develop new synthetic methods for the synthesis of this compound.
Métodos De Síntesis
3-[(2,5-dimethylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is synthesized via a two-step process. The first step involves the condensation of 2,5-dimethylphenyl methyl ketone with ethyl cyanoacetate in the presence of sodium ethoxide. This reaction results in the formation of an intermediate compound, which is then reacted with 1,3,8-triazaspiro[4.5]decane-2,4-dione in the presence of sodium ethoxide, resulting in the formation of this compound.
Propiedades
IUPAC Name |
3-[(2,5-dimethylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-11-3-4-12(2)13(9-11)10-19-14(20)16(18-15(19)21)5-7-17-8-6-16/h3-4,9,17H,5-8,10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUDWVSOLTXEEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)C3(CCNCC3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6497776.png)
![N-(3-chloro-2-methylphenyl)-2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide](/img/structure/B6497791.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide](/img/structure/B6497799.png)
![2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6497805.png)
![2-{7-ethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(1,2-oxazol-3-yl)acetamide](/img/structure/B6497819.png)
![2-{7-ethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6497825.png)

![2-methyl-N-[(oxan-3-yl)methyl]pyrimidin-4-amine](/img/structure/B6497837.png)
![N-(cyclopropylmethyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B6497844.png)

![1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-ol](/img/structure/B6497885.png)


![1-methyl-3-[(propan-2-yl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B6497897.png)